

# An In-Depth Technical Guide to the Discovery and History of Isoviolanthrone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isoviolanthrone*

Cat. No.: *B085859*

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## Abstract

**Isoviolanthrone**, a prominent member of the polycyclic aromatic hydrocarbon family, has a rich history rooted in the development of synthetic vat dyes. This technical guide provides a comprehensive overview of the discovery, synthesis, and core chemical and physical properties of **isoviolanthrone** (CAS 128-64-3). It details the evolution of its manufacturing processes, from early two-step fusion methods to more efficient one-vessel syntheses. This document also collates available quantitative data on its physical, chemical, and photophysical properties and outlines experimental protocols for its synthesis and characterization. While primarily known for its application as a stable violet pigment, this guide also briefly touches upon its modern applications in materials science.

## Introduction

**Isoviolanthrone**, systematically named benzo[*rst*]phenanthro[10,1,2-*cde*]pentaphene-9,18-dione, is a large, planar, polycyclic aromatic ketone. Its structure, isomeric with violanthrone, imparts exceptional stability and a characteristic deep violet hue, which has made it a valuable commercial vat dye for over a century. Initially developed for the textile industry, its unique photophysical and electronic properties have led to renewed interest in its potential applications in organic electronics and materials science. This guide aims to provide a detailed historical and technical resource for researchers and professionals interested in this classic yet relevant molecule.

## Discovery and History

The discovery of **isoviolanthrone** is closely linked to the pioneering era of synthetic dye chemistry in Germany. The initial synthesis is attributed to the chemists at Badische Anilin- & Soda-Fabrik (BASF) in the early 20th century. The foundational work is documented in German patents 431,775 and 448,262.<sup>[1][2]</sup> These patents laid the groundwork for the commercial production of **isoviolanthrone** as a vat dye, a class of dyes known for their excellent fastness properties on cellulosic fibers.

The early manufacturing processes were typically two-step procedures. The first step involved the synthesis of an intermediate, 3,3'-dibenzanthronyl sulfide, from 3-bromobenzanthrone and sodium sulfide.<sup>[1][2]</sup> This intermediate was then subjected to an alcoholic potassium hydroxide fusion to induce cyclization and form **isoviolanthrone**.<sup>[1]</sup> This method, while effective, was lengthy and produced **isoviolanthrone** that was difficult to filter.

Over the years, significant process improvements were made. A notable advancement was the development of a "one-vessel" or "one-pot" synthesis, also pioneered by BASF. This streamlined process, detailed in later patents, involves reacting 3-bromobenzanthrone with sodium sulfide and subsequently adding potassium hydroxide for cyclization in the same reaction medium, typically n-butanol, without isolating the intermediate sulfide. This innovation not only reduced reaction times but also improved the yield and purity of the final product.

## Chemical and Physical Properties

**Isoviolanthrone** is a dark purple to black crystalline powder with the molecular formula  $C_{34}H_{16}O_2$  and a molar mass of approximately 456.49 g/mol. It is a highly stable compound due to its extensive conjugated  $\pi$ -system.

## Tabulated Quantitative Data

Table 1: General and Physical Properties of **Isoviolanthrone**

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C <sub>34</sub> H <sub>16</sub> O <sub>2</sub> |              |
| Molar Mass        | 456.49 g/mol                                   |              |
| CAS Number        | 128-64-3                                       |              |
| Appearance        | Gray to dark purple to black powder/crystal    |              |
| Melting Point     | >300 °C (decomposes)                           |              |

Table 2: Spectroscopic and Photophysical Properties of **Isoviolanthrone**

| Property   | Value   | Conditions          | Reference(s) |
|--|---|---------------------|--------------|
| UV-Vis Absorption Maxima (λ <sub>max</sub> )     | ~580 nm, 535 nm   | In organic solvents |              |
| Fluorescence Emission Maximum (λ <sub>em</sub> ) | Not specified   |                     |              |
| Fluorescence Quantum Yield (Φ <sub>F</sub> )     | Not specified   |                     |              |
| Solubility                                       | Moderately soluble in some organic solvents, insoluble in water | General observation |              |

Note: Comprehensive, consistently reported spectroscopic and solubility data in scientific literature is limited. The provided data is based on available information and may vary depending on the specific experimental conditions.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **isoviolanthrone** based on patent literature and general analytical principles.

## Synthesis of Isoviolanthrone (One-Vessel Method)

This protocol is adapted from patent descriptions of the one-vessel synthesis process.

### Materials:

- 3-bromobenzanthrone
- n-butanol
- Sodium sulfide (60% strength)
- Potassium hydroxide
- Sodium dithionite (optional, for purification)
- m-nitrobenzenesulfonic acid (optional, for oxidation)
- Water

### Procedure:

- **Suspension:** Suspend 60 parts of 3-bromobenzanthrone (90% pure) in 150 parts of n-butanol in a suitable reaction vessel equipped with a stirrer and a reflux condenser.
- **Sulfidation:** Add 17 parts of 60% strength sodium sulfide to the suspension. Heat the mixture to 105-110 °C and maintain this temperature for approximately 4 hours with continuous stirring.
- **Cooling and Base Addition:** Cool the reaction mixture to approximately 80 °C. Carefully add 75 parts of potassium hydroxide to the mixture.
- **Cyclization:** Heat the mixture to 125-130 °C and hold for about 6 hours with stirring. This step facilitates the cyclization to **isoviolanthrone**.
- **Work-up and Isolation:**
  - Cool the reaction mass to 80 °C and add 35 parts of water, then stir for 2 hours.

- Dilute the mixture with 600 parts of water.
- Remove the n-butanol by steam distillation.
- The resulting aqueous suspension contains the **isoviolanthrone** product.
- Purification (Optional Variants):
  - Reductive Purification: Before steam distillation, add 10 parts of sodium dithionite to the diluted suspension to obtain a purer product (yields around 89% purity).
  - Oxidative Work-up: Alternatively, add 18 parts of m-nitrobenzenesulfonic acid to the diluted suspension before steam distillation (yields around 79% purity).
- Final Isolation: Filter the **isoviolanthrone** suspension, wash the filter cake with water until neutral, and dry at 100 °C.

## Characterization of Isoviolanthrone

### 4.2.1. UV-Visible (UV-Vis) Spectroscopy

- Purpose: To determine the absorption spectrum of **isoviolanthrone** in the ultraviolet and visible regions.
- Protocol:
  - Prepare a dilute solution of **isoviolanthrone** in a suitable organic solvent (e.g., chloroform, toluene).
  - Use a quartz cuvette with a 1 cm path length.
  - Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a double-beam UV-Vis spectrophotometer.
  - The characteristic spectrum should show strong absorption bands in the visible region, contributing to its violet color.

### 4.2.2. Fluorescence Spectroscopy

- Purpose: To measure the emission spectrum and quantum yield of **isoviolanthrone**.
- Protocol:
  - Prepare a dilute solution of **isoviolanthrone** in an appropriate solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
  - Excite the sample at a wavelength corresponding to one of its absorption maxima.
  - Record the emission spectrum over a suitable wavelength range.
  - The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

#### 4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To elucidate the molecular structure of **isoviolanthrone** by analyzing the chemical environment of its protons ( $^1\text{H}$  NMR) and carbon atoms ( $^{13}\text{C}$  NMR).
- Protocol:
  - Dissolve a sufficient amount of purified **isoviolanthrone** in a deuterated solvent (e.g., deuterated chloroform,  $\text{CDCl}_3$ ) with a small amount of a reference standard like tetramethylsilane (TMS).
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-field NMR spectrometer.
  - The complex aromatic structure of **isoviolanthrone** will result in a series of signals in the aromatic region of the  $^1\text{H}$  NMR spectrum and numerous signals in the aromatic region of the  $^{13}\text{C}$  NMR spectrum, including signals for the carbonyl carbons.

#### 4.2.4. Mass Spectrometry (MS)

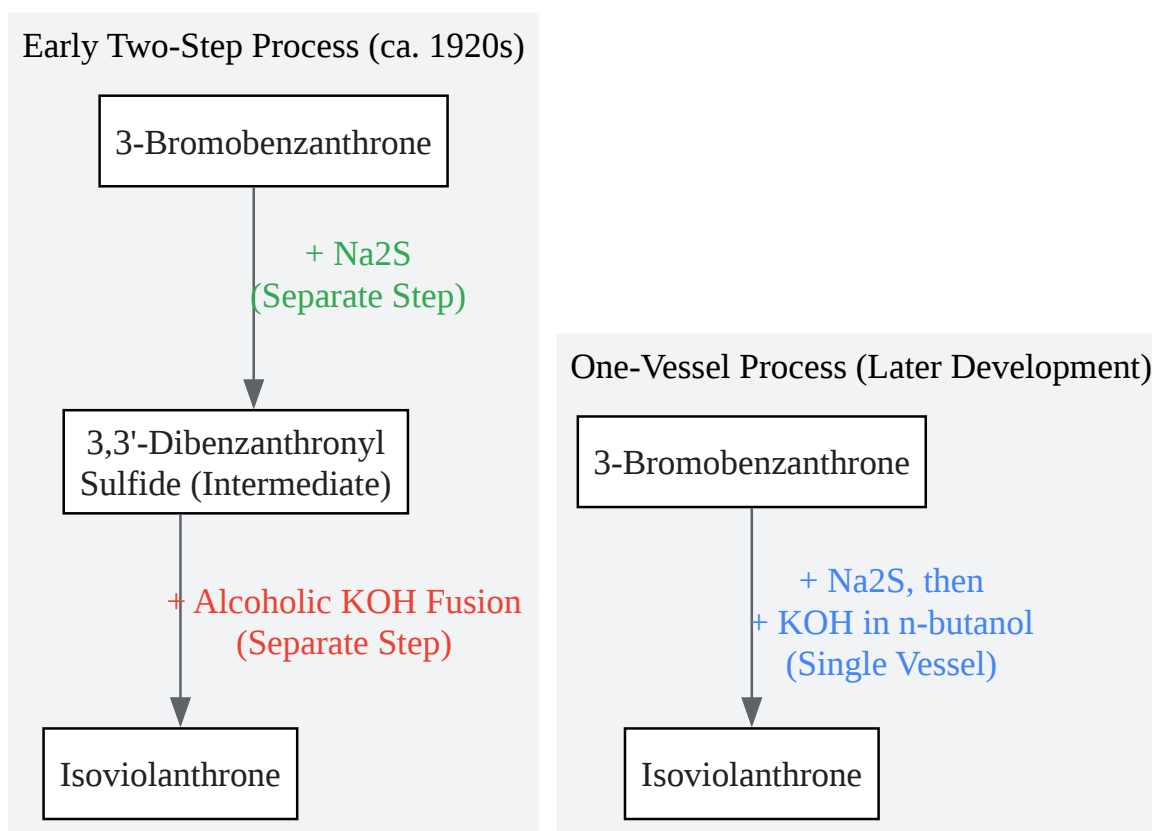
- Purpose: To determine the exact mass of the **isoviolanthrone** molecule and to study its fragmentation pattern.
- Protocol:

- Introduce a small amount of the sample into the mass spectrometer, typically using a technique like electron ionization (EI) or matrix-assisted laser desorption/ionization (MALDI).
- Acquire the mass spectrum. The molecular ion peak ( $M^+$ ) should correspond to the calculated molecular weight of **isoviolanthrone** ( $C_{34}H_{16}O_2$ ).
- The fragmentation pattern of polycyclic aromatic ketones can be complex but may involve the loss of carbonyl groups (CO) and other characteristic fragments.

## Visualizations

### Evolution of Isoviolanthrone Synthesis

The following diagram illustrates the historical progression of the primary synthesis routes for **isoviolanthrone**.



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Caption: Evolution of **Isoviolanthrone** Synthesis.

## Modern Applications

While the primary application of **isoviolanthrone** remains as a vat dye in the textile industry due to its high stability and color fastness, its unique properties have led to its exploration in other fields. As a polycyclic aromatic hydrocarbon with interesting photophysical characteristics, **isoviolanthrone** and its derivatives have been investigated for their potential use in:

- Organic Electronics: As a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to absorb and emit light and transport charge.
- Fluorescent Probes: Its fluorescence can be harnessed in biochemical applications.
- Advanced Materials: Its stability makes it a candidate for creating sensors and nanocomposites.

## Conclusion

**Isoviolanthrone** is a molecule of significant historical and industrial importance. Its discovery and the subsequent refinement of its synthesis by BASF represent a key chapter in the history of synthetic dyes. While its traditional role as a high-performance pigment is well-established, the unique electronic and photophysical properties inherent in its large, conjugated structure continue to make it a molecule of interest for modern materials science research. This guide has provided a consolidated resource on the history, synthesis, and properties of **isoviolanthrone** to aid researchers in their exploration of this fascinating compound.

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## References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Discovery and History of Isovianthrone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085859#discovery-and-history-of-isovianthrone]

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